molecular formula C8H6N6 B243120 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile

2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No. B243120
M. Wt: 186.17 g/mol
InChI Key: ASSXWYAJMDWZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound with potential applications in the field of medicinal chemistry. It is a derivative of pyrido[2,3-d]pyrimidine and has been synthesized using various methods. This compound has been found to have interesting biological properties, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes, leading to the inhibition of various cellular processes. Additionally, it has been found to induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile have been studied in vitro and in vivo. It has been found to have inhibitory effects on certain enzymes, including tyrosine kinases and topoisomerases. Additionally, it has been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile in lab experiments include its potential as a candidate for the development of enzyme inhibitors and anticancer agents. However, the limitations include the need for further research to fully understand its mechanism of action and its potential toxicity.

Future Directions

For research on 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile include further studies on its mechanism of action, toxicity, and potential applications in medicinal chemistry. Additionally, it may be studied for its potential use in combination with other compounds for the treatment of cancer.

Scientific Research Applications

2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile has been studied for its potential applications in medicinal chemistry. It has been found to have inhibitory effects on certain enzymes, making it a potential candidate for the development of enzyme inhibitors. Additionally, it has been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

Molecular Formula

C8H6N6

Molecular Weight

186.17 g/mol

IUPAC Name

2,4-diaminopyrido[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C8H6N6/c9-2-4-1-5-6(10)13-8(11)14-7(5)12-3-4/h1,3H,(H4,10,11,12,13,14)

InChI Key

ASSXWYAJMDWZGO-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1C(=NC(=N2)N)N)C#N

Canonical SMILES

C1=C(C=NC2=NC(=NC(=C21)N)N)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Guanidine·HCl (2.66 g, 27.8 mmol) was added to a solution of NaOMe (sodium methoxide) (1.50 g, 27.8 mmol) in absolute EtOH (180 mL). The mixture was stirred at 20°-23° C. for 15 minutes before 5 (2.00 g, 13.9 mmol) was added. After a 24-hour reflux period with rapid stirring, TLC (cyclohexane-EtOAc, 1:1) showed absence of 5. The solid filtered from the cooled mixture was washed on the funnel with H2O and EtOH; yield 95% (2.45 g). A sample of this material (1.0 g) was stirred with near-boiling Me2SO (dimethyl sulfoxide) (250 mL), and the slightly cloudy solution was filtered (Celite) to give a clear, pale-yellow filtrate which was then concentrated by evaporation in vacuo (to about 60 mL). Addition of EtOH (200 mL) gave 7 as a light yellow solid (880 mg); 1H NMR (Me2SO-d6) δ6.97 (2, NH2), 7.84 (s, NH2), 8.87 and 8.91 (two d, 5-H and 7-H, J=2 Hz).
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2.66 g
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1.5 g
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180 mL
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2 g
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cyclohexane EtOAc
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95%

Synthesis routes and methods II

Procedure details

Referring now to Scheme I, compounds 3 and 4 were prepared by reported procedures, which proved to be readily adaptable to large-scale preparations. The reductive dechlorination Steps to give 5 and 6 were done in DMF--MeOH (N,N-dimethylformamide-methyl alcohol) solution containing 5% Pd on BaCO3. This method differs slightly from the reported conversion of 3 to 5, which was done in DMF using PdCl2 with Et3N (triethylamine) serving as the HCl scavenger. Annelation of the 2,4-diaminopyrimidine moiety by treatment of 5 and 6 with guanidine in refluxing EtOH (ethyl alcohol) followed. 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile (7) was obtained in 95% yield; starting 5 was no longer present in the reaction mixture after 24 hours according to TLC. The 5-methyl congener 8 formed less readily. Even after 5 days, some 6 was still present, but the unchanged material was easily removed during isolation of 8 in acceptable (58%) yield. Reductive condensation of 7 with diethyl N-(4-aminobenzoyl)-L-glutamate in 70% AcOH (acetic acid) solution in the presence of Raney Ni was done using a procedure similar to that reported for the reductive amination of the corresponding aldehyde. The procedure was adapted from the reported general method for the preparation of quinazoline (5,8-dideaza) analogues of AMT. The diethyl ester 9 thus formed proved to be identical with the sample previously reported. The reductive condensation was then applied to 8 to give the diethyl ester of the corresponding 5-methyl compound 10. The esters 9 and 10 were then hydrolyzed to give 5-dAMT (11) and 5-Me-5-dAMT (12). The methyl compound 12 was methylated at N10 to give 5-methyl-5-deazamethotrexate (5-Me-5-dMTX, 20).
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